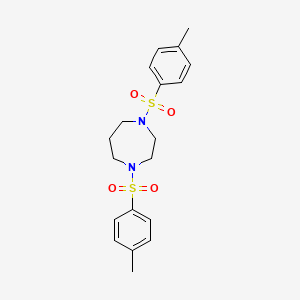

1,4-Ditosyl-1,4-diazepane

Vue d'ensemble

Description

1,4-Ditosyl-1,4-diazepane is a compound with the molecular weight of 408.54 . It is a derivative of Fasudil, a protein kinase A inhibitor, which may be used in medicinal combinations for hepatitis treatment .

Synthesis Analysis

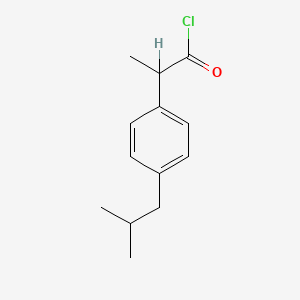

The synthesis of 1,4-Ditosyl-1,4-diazepane involves several steps. The process starts with ethylenediamine and p-toluenesulfonyl chloride, followed by the addition of bromochloropropane . The synthesis of 1,4-diazepine cores from N-propargylamines has undergone significant growth in recent years due to high atom economy and shorter synthetic routes .Molecular Structure Analysis

The molecular formula of 1,4-Ditosyl-1,4-diazepane is C19H24N2O4S2 . In the compound, the dihedral angle formed by the benzene rings is 82.88 degrees . Two C atoms of the 1,4-diazepane ring are disordered over two sets of sites with a refined occupancy ratio of 0.534:0.466 .Chemical Reactions Analysis

1,4-Diazepines, including 1,4-Ditosyl-1,4-diazepane, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . The primary purpose of this review is to discuss the synthetic schemes and reactivity of 1,4-diazepines .Physical And Chemical Properties Analysis

1,4-Ditosyl-1,4-diazepane is a solid at room temperature . It has a molecular weight of 408.54 and a molecular formula of C19H24N2O4S2 .Applications De Recherche Scientifique

Molecular Structure and Crystallography

1,4-Ditosyl-1,4-diazepane has been studied for its molecular structure, where the dihedral angle formed by the benzene rings and the conformation enforced by weak intramolecular contacts were examined. This compound demonstrates molecular chaining in crystals via weak intermolecular interactions (Yang & Zhai, 2012).

Synthetic Pathways

Research has been conducted on synthesizing derivatives of 1,4-diazepane, including 1,4-diazepin-5-ones, via microwave-assisted synthesis and subsequent reduction processes. These methods lead to efficient production in good yields, indicating the compound's importance in synthetic organic chemistry (Wlodarczyk et al., 2007).

Catalysis and Reactivity

The compound has been explored in the context of manganese(III) complexes for olefin epoxidation. The study of these complexes provides insights into the effects of Lewis basicity of ligands on reactivity, demonstrating its significance in catalysis and chemical reactivity (Sankaralingam & Palaniandavar, 2014).

Multicomponent Reactions and Cyclization

1,4-Ditosyl-1,4-diazepane has been used in multicomponent reactions followed by intramolecular nucleophilic substitution. This approach shows its utility in the convergent multicomponent synthesis of complex molecular systems (Banfi et al., 2007).

Potential in Pharmacology

The compound's derivatives, specifically 1,4-diazepane derivatives, have been synthesized and evaluated as T-type calcium channel blockers. This indicates its potential application in pharmacology, particularly in relation to calcium channel-related diseases (Gu et al., 2010).

Stereoselective Synthesis

Studies have shown the use of 1,4-diazepane derivatives in stereoselective synthesis, indicating its importance in the creation of specific stereochemical configurations in organic compounds (Sotoca et al., 2009).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-16-4-8-18(9-5-16)26(22,23)20-12-3-13-21(15-14-20)27(24,25)19-10-6-17(2)7-11-19/h4-11H,3,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORANQSHSAIBPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Ditosyl-1,4-diazepane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1297091.png)